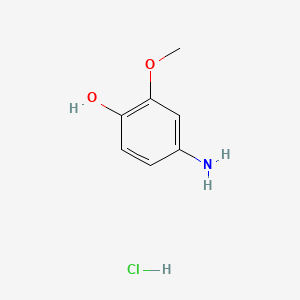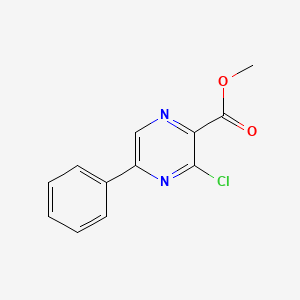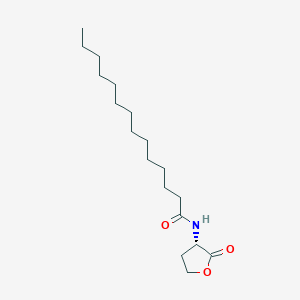
6-(O-(2-Bromoethyl)fosforil)hidroxihexanoato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate has several scientific research applications:
Métodos De Preparación
The synthesis of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves several steps. One common synthetic route includes the reaction of 6-hydroxyhexanoic acid with tert-butyl bromoacetate in the presence of a base to form tert-butyl 6-bromohexanoate. This intermediate is then reacted with diethyl phosphite and a base to yield the final product . The reaction conditions typically involve the use of solvents like chloroform and maintaining the reaction mixture at low temperatures .
Análisis De Reacciones Químicas
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves its role as a phosphorylating agent. The compound can transfer its phosphoryl group to target molecules, thereby modifying their chemical properties and biological activities . This process is facilitated by the presence of the bromoethyl group, which acts as a leaving group during the phosphorylation reaction . The molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate can be compared with other phosphorylating agents, such as:
Diethyl phosphite: A simpler phosphorylating agent used in similar reactions but lacks the bromoethyl group, making it less reactive in certain contexts.
Dimethyl phosphite: Another phosphorylating agent with different reactivity and solubility properties compared to tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate.
Phosphoryl chloride: A highly reactive phosphorylating agent used in industrial applications but requires more stringent handling conditions.
The uniqueness of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of research applications .
Propiedades
IUPAC Name |
tert-butyl 6-[2-bromoethoxy(hydroxy)phosphoryl]oxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrO6P/c1-12(2,3)19-11(14)7-5-4-6-9-17-20(15,16)18-10-8-13/h4-10H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJQXFKWXUVRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOP(=O)(O)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652499 |
Source


|
| Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-25-5 |
Source


|
| Record name | 1,1-Dimethylethyl 6-[[(2-bromoethoxy)hydroxyphosphinyl]oxy]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
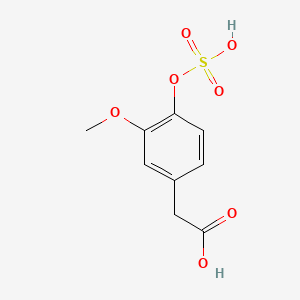

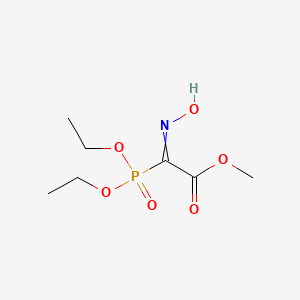
![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
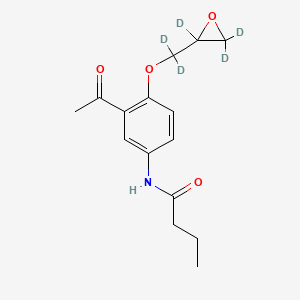

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
